2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside
Description
2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside (hereafter referred to as the target compound) is a glycoside characterized by a central phenolic core substituted with two β-D-glucopyranosyl moieties. Identified synonymously as Leiocarposide (), this compound belongs to a class of natural products where glycosylation enhances solubility and bioactivity. The structure features a 6-hydroxybenzoyl group ester-linked to a hydroxymethylphenyl backbone, with both phenolic and glucosyl groups contributing to its physicochemical and biological properties.
Properties
IUPAC Name |
[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRYVYZZQIPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Henryoside is primarily isolated from natural sources, particularly from the herbs of Alangium chinense . The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain a pure product .
Industrial Production Methods: While detailed industrial production methods for Henryoside are not extensively documented, the general approach involves large-scale extraction from plant sources, followed by purification and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Henryoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Henryoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Henryoside.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Henryoside has a wide range of applications in scientific research, including:
Mechanism of Action
Henryoside exerts its effects primarily through its interaction with specific molecular targets and pathways. It is known to exhibit spasmolytic properties by relaxing smooth muscle tissues, likely through the inhibition of calcium influx or modulation of calcium channels . Its uterotonic effects are thought to be mediated by stimulating uterine contractions, possibly through the activation of specific receptors or signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Solubility and Reactivity
| Compound Class | Hydrophilic Groups | LogP (Predicted) | Reactivity Notes |
|---|---|---|---|
| Target Compound | 2 glucosyl, phenolic -OH | ~0.5 | High solubility, stable ester bonds |
| Benzyl-substituted analogs | Benzyl, tosyl | 3.5–4.5 | Lipophilic, prone to enzymatic hydrolysis |
| Phosphorylated derivatives | Phosphono | -1.2 | Polar, charged at physiological pH |
Research Findings and Implications
- Antibacterial Activity : Sulfonated glucosides () show broad-spectrum activity, but the target compound’s glucosyl-rich structure may favor antifungal or antiviral applications via glycan-mediated receptor binding.
- Enzyme Interactions : Benzyl-substituted glucosides () are hydrolyzed by β-glucosidases, whereas the target’s ester linkage (hydroxybenzoyl) may resist cleavage, prolonging its biological half-life.
- Antioxidant Potential: Analogous hydroxybenzoyl derivatives () exhibit radical scavenging, suggesting the target compound could mitigate oxidative stress in therapeutic contexts.
Biological Activity
The compound 2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside is a glycosylated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by various studies and case analyses.
Chemical Structure
The compound is characterized by a complex structure that includes multiple glucopyranoside units and a phenolic backbone. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of glycosylated phenolic compounds. For instance, compounds similar to 2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside have shown significant free radical scavenging activity.
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Source |
|---|---|---|
| Compound A | 25 | Source 1 |
| Compound B | 30 | Source 2 |
| Compound C | 20 | Source 3 |
2. Anti-inflammatory Activity
Research indicates that this compound may exert anti-inflammatory effects. Studies on related phenolic compounds suggest they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In a study involving murine macrophages, the compound was shown to reduce the expression of COX-2 and iNOS in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, it has been reported to induce apoptosis in HepG2 liver cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 | 13.2 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 18.5 | Reactive oxygen species generation |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism: The presence of hydroxyl groups in the phenolic structure allows for effective free radical scavenging.
- Anti-inflammatory Mechanism: The compound inhibits NF-kB signaling, which plays a crucial role in inflammation.
- Cytotoxic Mechanism: Induction of apoptosis is mediated through the activation of caspases and the mitochondrial pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
